molecular formula C6H15Cl2N B137359 3-Dimethylamino-2-methylpropyl chloride hydrochloride CAS No. 4261-67-0

3-Dimethylamino-2-methylpropyl chloride hydrochloride

Cat. No. B137359
CAS RN: 4261-67-0
M. Wt: 172.09 g/mol
InChI Key: SOMIBONUMGNAEP-UHFFFAOYSA-N
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Description

3-Dimethylamino-2-methylpropyl chloride hydrochloride is a chemical compound that is primarily used as an industrial and research organic chemical intermediate. It acts as an alkylating reagent in various types of reactions, including Grignard reactions. It is also utilized as a pharmaceutical intermediate for the synthesis of many types of drugs, as well as an agricultural chemical intermediate, a photographic chemical intermediate, and a biochemical reagent for enzyme and other studies .

Synthesis Analysis

The synthesis of related compounds often involves the use of dimethylamine or its derivatives as key intermediates. For instance, the synthesis of methyl 2-acetylamino-3-dimethylaminopropenoate was prepared from N-acetylglycine, which was converted with N,N-dimethylformamide and phosphorus oxychloride into a related compound, demonstrating the versatility of dimethylamine derivatives in the synthesis of various heterocyclic systems . Similarly, dimethylamine reacts with 4,5-dichloro-4-cyclopenten-1,3-dione to give a monosubstituted amine compound, showcasing the reactivity of dimethylamine in substitution reactions .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, the structure of a related compound, 3-(3,4-dimethoxyphenylethylamino)-methylidene-1,2,3,9-tetrahydropyrrolo[2,1-b]-quinazolin-9-one hydrochloride, was determined by single-crystal X-ray diffraction, revealing the E configuration of a specific bond and the presence of electrostatic interactions and classical hydrogen bonds stabilizing the salt .

Chemical Reactions Analysis

Dimethylaminopropyl chloride hydrochloride is known to be mutagenic in certain bacterial strains, indicating its reactivity in causing genetic alterations. It is also involved in the inhibition of sterol biosynthesis in tobacco and rat liver preparations, where it inhibits the incorporation of carbon-14 labeled mevalonate into sterols, leading to the accumulation of squalene-2,3-epoxide .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Dimethylamino-2-methylpropyl chloride hydrochloride and related compounds have been studied extensively. For instance, the polymers based on 3-amino-7-dimethylamino-2-methylphenazine hydrochloride are synthesized via chemical oxidative polymerization, and their structures are investigated via FTIR spectroscopy, electron spectroscopy, X-ray photoelectron spectroscopy, and solid-state CP/MAS 13C NMR spectroscopy, indicating that these polymers are amorphous, electroactive, and thermally stable . Toxicity studies of dimethylaminopropyl chloride, hydrochloride in rats and mice have shown that it can cause increased incidences of goblet cell hypertrophy in the nose of male rats and increased serum bile acid concentrations in both male and female rats, with no significant histopathologic findings in mice .

Scientific Research Applications

Industrial and Research Organic Chemical Intermediate

3-Dimethylamino-2-methylpropyl chloride hydrochloride is primarily used as an industrial and research organic chemical intermediate. It serves as an alkylating reagent in various reactions, including Grignard and other types. Its applications extend to being a pharmaceutical intermediate for drug synthesis, an agricultural chemical intermediate, a photographic chemical intermediate, and a biochemical reagent for enzyme and other studies (Abdo, 2007).

Catalytic Applications in Organic Synthesis

4-(N,N-Dimethylamino)pyridine hydrochloride, a related compound, has been used as a recyclable catalyst for the acylation of inert alcohols and phenols under base-free conditions. The mechanism of this reaction has been investigated, demonstrating the compound's utility in organic synthesis (Liu, Ma, Liu, & Wang, 2014).

Spectroscopic and Structural Studies

Research involving quaternary ammonium derivatives of 1,1-dimethyl-1,3-propylenediamine, a related compound, includes FTIR, Raman, and NMR spectroscopy, providing insights into the molecular structure and spectral properties of these derivatives. This research is important for understanding the physical and chemical properties of similar compounds (Kowalczyk, 2008).

Synthesis of Novel Compounds

Various synthesis methods involving similar compounds have been explored for their potential in creating new chemical entities. For example, the synthesis of 3-(3,4-dimethoxyphenylethylamino)-methylidene-1,2,3,9-tetrahydropyrrolo[2,1-b]-quinazolin-9-one hydrochloride and its structural elucidation via single-crystal X-ray diffraction demonstrates the compound's potential for further chemical research (Zhurakulov et al., 2022).

Electrocatalytic Applications

The electrocatalytic dehalogenation of beta-methylallyl chloride, a similar compound, has been studied using cobalt-based catalyst systems. This research highlights potential applications in the polymer industry and offers insights into the catalytic efficiency related to the structural features of surfactant molecules (Muthuraman & Pillai, 2006).

Flow Chemistry for Base Liberation

A flow setup for the base liberation of 3-(N,N-dimethylamino)propyl chloride hydrochloride demonstrates how flow chemistry can optimize manufacturing processes. This research indicates potential applications in the production of labile aminoalkyl halides (Pedersen et al., 2016).

Safety And Hazards

3-Dimethylamino-2-methylpropyl chloride hydrochloride causes serious eye irritation, may cause respiratory irritation, and causes skin irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

3-chloro-N,N,2-trimethylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14ClN.ClH/c1-6(4-7)5-8(2)3;/h6H,4-5H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOMIBONUMGNAEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C)C)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60962610
Record name 3-Chloro-N,N,2-trimethylpropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60962610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Dimethylamino-2-methylpropyl chloride hydrochloride

CAS RN

4261-67-0
Record name 1-Propanamine, 3-chloro-N,N,2-trimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4261-67-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-2-methylpropyl(dimethyl)ammonium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004261670
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Chloro-N,N,2-trimethylpropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-2-methylpropyl(dimethyl)ammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.034
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
C Xiao, Y Cheng, Y Zhang, J Ding, C He… - Journal of Polymer …, 2014 - Wiley Online Library
… hydrochloride (98%, Alfa Asear), 2-dimethylaminoisopropyl chloride hydrochloride (98%, Alfa Asear), 3-dimethylamino-2-methylpropyl chloride hydrochloride (98%, Alfa Asear), N-(2-…
Number of citations: 27 onlinelibrary.wiley.com
DL Selwood, DG Brummell, J Budworth… - Journal of medicinal …, 2001 - ACS Publications
… Simultaneously 3-dimethylamino-2-methylpropyl chloride hydrochloride (0.85 g, 4.49 mmol) was stirred with sodium hydride (60% dispersion in mineral oil) (0.18 g, 4.46 mmol) in …
Number of citations: 168 pubs.acs.org

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